Indole-6-carboxylic acid

Übersicht

Beschreibung

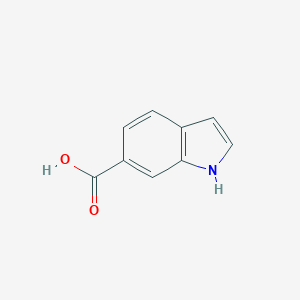

Indole-6-carboxylic acid (I6CA) is an indole derivative featuring a carboxylic acid group at the 6-position of the heterocyclic ring. Its molecular formula is C₉H₇NO₂, with a molecular weight of 161.16 g/mol. The compound has garnered significant interest due to its diverse applications in medicinal chemistry, materials science, and analytical biochemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Indole-6-carboxylic acid can be synthesized through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone in the presence of an acid catalyst like methanesulfonic acid under reflux conditions . Another method includes the reaction of indole with carbon dioxide under high pressure and temperature to form the carboxylic acid derivative .

Industrial Production Methods: Industrial production of this compound often involves large-scale Fischer indole synthesis due to its efficiency and high yield. The process is optimized to ensure the purity and consistency of the product, which is crucial for its applications in pharmaceuticals and other industries .

Analyse Chemischer Reaktionen

Types of Reactions: Indole-6-carboxylic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form this compound derivatives.

Reduction: Reduction reactions can convert it into different indole derivatives with altered functional groups.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Halogenation using reagents like bromine or chlorination agents.

Major Products: The major products formed from these reactions include various substituted indoles, which have significant applications in medicinal chemistry and material science .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of indole-6-carboxylic acid derivatives as multi-target antiproliferative agents. A notable study synthesized two groups of derivatives targeting the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR-2). These compounds exhibited significant cytotoxicity against cancer cell lines such as HCT-116, HeLa, and HT-29. Notably, compounds 3b and 6e demonstrated the highest antiproliferative activity, inducing apoptosis and arresting cancer cells in the G2/M phase. The structure-activity relationship indicated that aryl or heteroaryl fragments attached to a linker are crucial for anti-tumor activity .

| Compound | Target | Cytotoxicity | Mechanism |

|---|---|---|---|

| 3b | EGFR | High | Induces apoptosis |

| 6e | VEGFR-2 | High | Inhibits tyrosine kinase |

Inhibition of Bacterial Growth

This compound has also been utilized in synthesizing inhibitors for bacterial enzymes. For instance, it serves as a reactant for preparing D-glutamic acid-based inhibitors of E. coli MurD ligase, which is crucial for bacterial cell wall synthesis .

Electrochemistry

Electropolymerization

This compound is significant in electrochemical applications, particularly in the electropolymerization process. Poly(this compound) (PI6CA) has been synthesized and characterized for its application in sensors. The polymer is soluble in aqueous media and can be cast onto electrode surfaces, enhancing their stability and reproducibility. This modified electrode has shown selectivity towards dopamine sensing in the presence of ascorbic acid, making it valuable for biosensor development .

| Property | Value |

|---|---|

| Solubility | Aqueous medium |

| Electrode Stability | High |

| Selectivity | Towards dopamine |

Materials Science

Bio-Nanocomposites

The integration of this compound into bio-nanocomposites has garnered attention due to its biocompatibility and potential for biomedical applications. These composites can be engineered for drug delivery systems, tissue engineering scaffolds, and antibacterial films. The unique properties of ICA allow for the development of materials that can enhance drug loading and controlled release capabilities .

| Application Area | Description |

|---|---|

| Drug Delivery | Controlled release systems |

| Tissue Engineering | Scaffolds for cell growth |

| Antibacterial Films | Wound dressing applications |

Case Studies

Several case studies provide insights into the practical applications of this compound:

- Study on Cancer Therapeutics : Research focused on synthesizing indole derivatives that inhibit EGFR and VEGFR-2 has shown promising results in preclinical trials, indicating potential pathways for developing new cancer therapies .

- Electrochemical Sensors : A comparative study on the electropolymerization of various indole derivatives demonstrated that PI6CA-modified electrodes exhibit enhanced performance in detecting neurotransmitters, showcasing its applicability in real-time biosensing .

Wirkmechanismus

The mechanism of action of Indole-6-carboxylic acid involves its interaction with various molecular targets. It can bind to specific receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or act as an agonist for receptors in the nervous system . The exact pathways depend on the specific derivative and its application.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Table 1: Inhibitory Activity of Indolecarboxylic Acid Derivatives Against bCSE and hCSE

| Compound | IC₅₀ (μM) for bCSE | IC₅₀ (μM) for hCSE | Selectivity (bCSE/hCSE) |

|---|---|---|---|

| I6CA derivative (2a) | 0.6 | 2.2 | 3.6 |

| Indole-3-carboxylic acid | >100 | >100 | No activity |

| Pyrrole derivatives (5a/b) | >10 | >10 | Diminished inhibition |

Key Findings :

- This highlights the critical role of carboxyl group positioning in enzyme interaction.

- Selectivity : I6CA-based inhibitors exhibit 3.6-fold selectivity for bCSE over human CSE (hCSE), attributed to binding at the tetrameric junction of bCSE, where structural diversity is higher .

- Structural Backbone: Indole-containing compounds outperform pyrrole analogs, as monocyclic pyrrole systems (e.g., 5a/b) display reduced inhibitory potency .

Physicochemical Properties and Analytical Separation

The separation of indolecarboxylic acid isomers via HPLC underscores differences in polarity and retention behavior.

Table 2: HPLC Retention Times of Indolecarboxylic Acid Isomers

| Isomer | Retention Time (min) | Relative Polarity |

|---|---|---|

| Indole-2-carboxylic acid | 14.2 | High |

| Indole-3-carboxylic acid | 16.8 | Moderate |

| Indole-6-carboxylic acid | 22.5 | Low |

Key Findings :

- Retention Behavior : I6CA elutes later (22.5 min) than indole-2- and -3-carboxylic acids, indicating lower polarity due to the 6-position carboxyl group .

- Analytical Utility : Optimized HPLC methods enable simultaneous quantification of 10 indole compounds, critical for studying plant auxins (e.g., IAA in sugarcane juice) .

Table 3: Electrochromic Performance of I6CA Copolymers

| Polymer | Optical Contrast (%) | Coloration Efficiency (cm²/C) | Stability (Cycles) |

|---|---|---|---|

| P(Inc-co-bT) (I6CA/bithiophene) | 30% at 890 nm | 112 at 890 nm | >1,000 |

| Poly(3,4-ethylenedioxythiophene) (PEDOT) | 25% at 550 nm | 80 at 550 nm | 500 |

| Polyindole-3-carboxylic acid | 15% at 650 nm | 60 at 650 nm | 300 |

Key Findings :

- Enhanced Performance : I6CA copolymers like P(Inc-co-bT) achieve higher optical contrast (30%) and stability (>1,000 cycles) than homopolymers or thiophene-based analogs .

- Versatility : I6CA-based films are used in biosensors (e.g., WS₂/PIn6 composites for DNA detection) due to excellent redox activity and stability .

Role in Drug Design and Fragment-Based Discovery

While I6CA itself lacks direct inhibitory activity against HIV protease (IC₅₀ >1 mM), it serves as a critical fragment for crystallographic studies.

Key Comparisons :

- Binding Sites : I6CA binds to the flap region of HIV protease (Trp42/Lys55) via halogen-carbonyl interactions, similar to 3-bromo-2,6-dimethoxybenzoic acid .

- Fragment Expansion : Unlike indolepropionic acid derivatives, I6CA’s carboxyl group enables interactions with Lys55, guiding the design of allosteric inhibitors .

Biologische Aktivität

Indole-6-carboxylic acid (I6CA) is a derivative of indole, a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of I6CA, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

This compound is characterized by the following molecular formula:

- Molecular Formula : C₉H₇NO₂

- Molecular Weight : 161.16 g/mol

- Melting Point : 249-253 °C

Anticancer Properties

Recent studies have highlighted the potential of this compound and its derivatives as multi-target antiproliferative agents. Notably, compounds derived from I6CA have shown promising results in inhibiting cancer cell proliferation by targeting key receptors involved in tumor growth.

-

Mechanism of Action :

- Targeting Receptors : I6CA derivatives have been synthesized to target the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). These receptors are often overexpressed in various cancers, making them attractive targets for therapeutic intervention .

- Induction of Apoptosis : The compounds have been observed to induce apoptosis through the extrinsic pathway, leading to cell cycle arrest in the G2/M phase .

- Cytotoxicity Evaluation :

Structure-Activity Relationships

The effectiveness of I6CA derivatives is influenced by their structural components. The presence of aryl or heteroaryl groups attached to a linker has been identified as crucial for enhancing anti-tumor activity. This structural modification appears to facilitate better binding and inhibition of target receptors .

Study 1: Synthesis and Evaluation of New Derivatives

A recent study focused on synthesizing new this compound derivatives aimed at enhancing their anticancer activity. The researchers evaluated the binding affinity of these compounds using molecular docking techniques and compared their efficacy with standard inhibitors.

| Compound | Target | Cytotoxicity (IC50 µM) | Mechanism |

|---|---|---|---|

| 3b | EGFR | 5.2 | Apoptosis induction |

| 6e | VEGFR-2 | 4.8 | Cell cycle arrest |

The results indicated that compounds 3b and 6e were particularly effective, with IC50 values indicating strong cytotoxicity against the tested cell lines .

Study 2: Antimalarial Activity

In addition to its anticancer properties, this compound has been explored for its potential antimalarial activity. A fragment-based screening approach revealed that I6CA binds selectively to Plasmodium Kinesin-5, a promising target for developing new antimalarial drugs .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Indole-6-carboxylic acid, and how can reaction yields be improved?

this compound can be synthesized via condensation reactions between 1-oxo-1,2,3,4,5,6-hexahydrocyclooct[b]indole derivatives and isatin in ethanol under alkaline conditions. Replacing KOH with NaOH increases yields (e.g., from ~40% to 55%) due to enhanced deprotonation efficiency and reaction kinetics . Methodological considerations include:

- Solvent choice : Ethanol balances solubility and reaction temperature.

- Catalyst optimization : Alkali metal hydroxides (NaOH > KOH) improve cyclization rates.

- Reaction monitoring : Use TLC or HPLC to track intermediate formation and adjust reaction time (typically 24 hours).

Q. How is this compound structurally characterized, and what analytical techniques are critical for validation?

Key techniques include:

- NMR spectroscopy : Distinct proton signals (e.g., δ 7.20–6.95 for aromatic protons, δ 2.56 for methyl groups) confirm substitution patterns .

- Mass spectrometry (MS) : The molecular ion (M⁺) and fragmentation patterns (e.g., loss of COH instead of H₂O in 6-substituted derivatives) differentiate it from other indolecarboxylic acids .

- Elemental analysis : Validates purity (>95%) by matching calculated and observed C, H, N, and O percentages .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

- Recrystallization : Use ethanol/water mixtures to remove unreacted isatin or salts.

- Column chromatography : Silica gel with ethyl acetate/hexane gradients (3:7 to 1:1) separates indole derivatives .

- Acid-base extraction : Adjust pH to 2–3 to precipitate the carboxylic acid form, followed by filtration .

Advanced Research Questions

Q. Why does this compound exhibit unique fragmentation behavior in mass spectrometry compared to other indolecarboxylic acids?

The 6-substituted derivative loses COH (m/z 44) as its base peak instead of H₂O, attributed to ortho effects and resonance stabilization of the resulting indole radical cation. This contrasts with 3- or 5-substituted isomers, where the molecular ion (M⁺) dominates. The anomaly arises from steric and electronic factors: the carboxyl group at position 6 enables a McLafferty-type rearrangement involving the adjacent benzene ring .

Q. How can this compound be utilized in fragment-based drug discovery, particularly for HIV protease inhibition?

this compound binds to surface pockets of HIV protease (e.g., flap site near Lys55 and Val56) via:

- Halogen bonding : Brominated analogs exploit interactions with backbone carbonyls.

- π-Stacking : The indole ring engages Pro44 and Lys55 residues . Methodological approaches :

- X-ray crystallography : Resolve binding modes at 1.8–2.2 Å resolution.

- Isothermal titration calorimetry (ITC) : Measure binding affinity (Kd ~10–100 μM).

- Molecular dynamics simulations : Assess stability of ligand-protein interactions.

Q. What experimental designs are suitable for comparing the electronic properties of this compound with its analogs (e.g., 3-indolepropionic acid)?

- Cyclic voltammetry : Compare redox potentials to evaluate electron-donating/withdrawing effects of substituents.

- DFT calculations : Model HOMO-LUMO gaps and charge distribution (e.g., carboxyl group at position 6 reduces electron density on the indole ring) .

- UV-vis spectroscopy : Monitor λmax shifts in polar solvents to assess conjugation length and solvatochromism .

Q. How do solvent and pH conditions influence the stability and reactivity of this compound in aqueous systems?

- pH-dependent stability : The carboxyl group deprotonates above pH 4.5, increasing solubility but reducing thermal stability.

- Hydrolysis resistance : The 6-substituted derivative shows slower ester hydrolysis than 3-substituted analogs due to steric hindrance .

- Accelerated stability testing : Conduct at 40°C/75% RH for 4 weeks to model degradation pathways (e.g., decarboxylation).

Eigenschaften

IUPAC Name |

1H-indole-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c11-9(12)7-2-1-6-3-4-10-8(6)5-7/h1-5,10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHTDODSYDCPOCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1670-82-2 | |

| Record name | 1H-Indole-6-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1670-82-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indole-6-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.071 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.